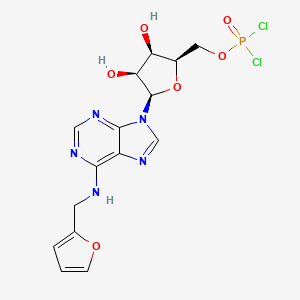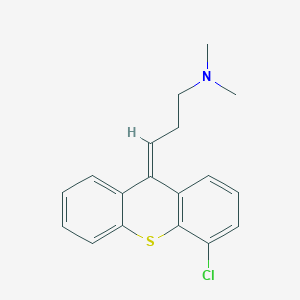![molecular formula C18H20O6S B15352941 4-((Z)-((1S,4R)-7,7-Dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)benzoic Acid](/img/structure/B15352941.png)
4-((Z)-((1S,4R)-7,7-Dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Z)-((1S,4R)-7,7-Dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)benzoic Acid is a complex organic compound characterized by its unique structure, which includes a bicyclic heptane framework with substituents that impart specific chemical properties. This compound is of interest in various fields, including organic chemistry, pharmacology, and industrial applications, due to its distinct chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Z)-((1S,4R)-7,7-Dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)benzoic Acid involves several key steps. One possible synthetic route starts with the preparation of the bicyclic heptane core, which can be achieved through a Diels-Alder reaction. Subsequent functional group transformations, such as sulfonation and oxidation, introduce the required sulfomethyl and keto groups.
Typical reaction conditions may involve:
Diels-Alder reaction: Moderate temperatures (50-100°C) and inert atmospheres (nitrogen or argon).
Sulfonation: Use of sulfonating agents like sulfur trioxide or chlorosulfonic acid under controlled temperatures (0-50°C).
Oxidation: Employing oxidizing agents such as potassium permanganate or chromium trioxide under mild to moderate conditions (room temperature to 60°C).
Industrial Production Methods
Industrial-scale production of this compound would necessitate optimization of reaction conditions for yield and purity. Continuous flow chemistry and advanced catalytic methods could be employed to enhance efficiency and scalability. Process intensification techniques, such as microwave-assisted synthesis or high-pressure reactions, might also be explored to reduce reaction times and increase throughput.
Chemical Reactions Analysis
Types of Reactions
4-((Z)-((1S,4R)-7,7-Dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)benzoic Acid can undergo a variety of chemical reactions, including:
Oxidation: : Further oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction: : The ketone group can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : The sulfomethyl group can participate in nucleophilic substitution reactions, leading to derivatives with different substituents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride, in aprotic solvents like THF or ether.
Substitution: : Nucleophiles like amines or thiols, often in polar aprotic solvents like DMF or DMSO.
Major Products
From Oxidation: : Corresponding carboxylic acids or aldehydes.
From Reduction: : Alcohol derivatives of the bicyclic heptane core.
From Substitution: : Various substituted benzoic acid derivatives.
Scientific Research Applications
In Chemistry
This compound is utilized as a synthetic intermediate in the preparation of more complex molecules. Its unique structure allows for interesting reactivity patterns, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.
In Biology
4-((Z)-((1S,4R)-7,7-Dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)benzoic Acid has potential biological activities, including anti-inflammatory and antimicrobial properties. It may be used as a lead compound in drug discovery programs to develop new therapeutic agents.
In Medicine
Ongoing research is exploring its potential as a pharmaceutical agent due to its ability to interact with specific biological targets. Its unique bicyclic structure could offer advantages in terms of binding affinity and specificity.
In Industry
This compound can be employed in the production of specialty chemicals and materials. Its derivatives might find applications in polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism by which 4-((Z)-((1S,4R)-7,7-Dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)benzoic Acid exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions could involve:
Binding to Enzymes: : Inhibiting or modulating enzyme activity, affecting biochemical pathways.
Receptor Interaction: : Acting as an agonist or antagonist at receptor sites, influencing signal transduction processes.
Molecular targets might include enzymes involved in metabolic processes or receptors associated with inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid Derivatives: : Compounds with similar benzoic acid cores but different substituents.
Bicyclic Heptane Derivatives: : Molecules sharing the bicyclic heptane framework, with variations in functional groups.
Uniqueness
The combination of the bicyclic heptane core with the sulfomethyl and benzoic acid moieties gives 4-((Z)-((1S,4R)-7,7-Dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)benzoic Acid a distinct set of chemical properties and biological activities. Its unique structure allows for specific interactions that are not easily replicated by other compounds, making it a valuable entity in both scientific research and industrial applications.
Properties
Molecular Formula |
C18H20O6S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[(Z)-[(1S,4R)-7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]benzoic acid |
InChI |
InChI=1S/C18H20O6S/c1-17(2)14-7-8-18(17,10-25(22,23)24)15(19)13(14)9-11-3-5-12(6-4-11)16(20)21/h3-6,9,14H,7-8,10H2,1-2H3,(H,20,21)(H,22,23,24)/b13-9-/t14-,18+/m1/s1 |
InChI Key |
HEDJLCHSVXMEMJ-NXJQEUJDSA-N |
Isomeric SMILES |
CC1([C@@H]\2CC[C@@]1(C(=O)/C2=C\C3=CC=C(C=C3)C(=O)O)CS(=O)(=O)O)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C(=O)O)CS(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3S,4S)-2-[(4-methoxyphenyl)methyl]pyrrolidine-3,4-diol](/img/structure/B15352866.png)

![1-[(2-Chloropyrimidin-5-yl)oxy]-2-methylpropan-2-ol](/img/structure/B15352886.png)


![3-(2-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15352904.png)





![2-Chloro-thieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B15352928.png)

